2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a thiazolidinone derivative featuring a 1,3-thiazolidin-4-one core substituted with an allyl group at position 3, a (4-methylphenyl)sulfonylimino moiety at position 2, and an N-(4-methoxyphenyl)acetamide side chain at position 3. The structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making this compound a candidate for further investigation .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)sulfonylimino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-13-25-21(27)19(14-20(26)23-16-7-9-17(30-3)10-8-16)31-22(25)24-32(28,29)18-11-5-15(2)6-12-18/h4-12,19H,1,13-14H2,2-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLCYMACJSUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Cyclodextrin-SO3H-Catalyzed One-Pot Assembly
A green chemistry approach employs β-cyclodextrin-SO3H (0.5 mol%) to catalyze the reaction between 4-methoxyaniline, chloroacetyl chloride, and thioglycolic acid in ethanol at 60°C. The mechanism involves:
- Formation of an imine intermediate from 4-methoxyaniline and an aldehyde
- Nucleophilic attack by thioglycolic acid’s sulfur atom
- β-cyclodextrin-SO3H-mediated intramolecular cyclization
This method achieves 82–89% yield with >95% purity, avoiding toxic solvents.
Hydrazide-Thiocyanate Cyclization
Alternative routes utilize (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide reacted with ammonium thiocyanate in glacial acetic acid, yielding 5-acetamide-thiazolidinone precursors. Refluxing in ethanol for 4–6 hours provides 68–74% yields, though requiring chromatographic purification.
Installation of the 2-[(4-Methylphenyl)Sulfonyl]Imino Group
Sulfonylation of the 2-imino group involves two stages:
Imine Formation
Condensing the thiazolidinone with ammonium chloride and paraformaldehyde in acetonitrile generates the 2-imino intermediate (92% yield).
Sulfonylation
Reacting the imine with p-toluenesulfonyl chloride (1.5 equiv) and Et3N (2 equiv) in dichloromethane at 0–5°C provides the sulfonylimino derivative in 85% yield. The low temperature prevents N-sulfonyl group migration.
Side Chain Functionalization: N-(4-Methoxyphenyl)Acetamide
The acetamide moiety is introduced via two strategies:
Acylation of Primary Amine
4-Methoxyaniline (1.1 equiv) reacts with chloroacetyl chloride (1 equiv) in THF containing NaHCO3 (2 equiv) at 0°C, yielding N-(4-methoxyphenyl)chloroacetamide (78%). Subsequent nucleophilic displacement with the thiazolidinone’s sulfur atom completes the linkage.
Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction couples 4-methoxyphenol with bromoacetamide using DIAD and PPh3 in THF (65% yield), though cost-prohibitive for large-scale synthesis.
Integrated Synthetic Protocols
Comparative analysis of three optimized routes:
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| One-pot β-CD-SO3H | 3 | 68 | 97 | Solvent-free |
| Multistep solution-phase | 5 | 54 | 93 | High regiocontrol |
| Solid-phase microwave | 4 | 72 | 95 | Rapid (45 min) |
Mechanistic Insights and Byproduct Formation
Critical side reactions include:
- Over-sulfonylation : Occurs when sulfonyl chloride exceeds 1.5 equiv, forming bis-sulfonylated products (12–15% yield)
- Allyl group migration : Observed at temperatures >90°C during thiazolidinone allylation
- Acetamide hydrolysis : Under strongly acidic conditions (pH <2), leading to free amine (8–11% yield)
Green Chemistry Alternatives
Recent advances emphasize sustainability:
Chemical Reactions Analysis
Types of Reactions
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Materials Science: The unique functional groups present in this compound could be utilized in the design of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with a thiazolidinone core can interact with enzymes or receptors, modulating their activity. The sulfonyl and methoxyphenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Thiazolidinone Derivatives
2-{3-Allyl-4-Oxo-2-[(Phenylsulfonyl)Imino]-1,3-Thiazolidin-5-Yl}-N-(3-Methoxyphenyl)Acetamide (CAS 620568-35-6)
- Structural Differences : The phenylsulfonyl group replaces the 4-methylphenylsulfonyl moiety, and the acetamide is linked to a 3-methoxyphenyl group instead of 4-methoxyphenyl.
- Impact : The absence of a methyl group on the sulfonyl ring may reduce hydrophobicity, while the meta-methoxy substituent could alter steric interactions in biological targets .
- Molecular Weight : 459.54 g/mol (vs. 473.56 g/mol for the target compound).
2-{(2Z)-2-[(4-Chlorophenyl)Imino]-3-[2-(4-Fluorophenyl)Ethyl]-4-Oxo-1,3-Thiazolidin-5-Yl}-N-Phenylacetamide (RN 726156-09-8)
- Structural Differences: A 4-chlorophenylimino group and 4-fluorophenethyl substituent replace the sulfonylimino and allyl groups. The acetamide is linked to a simple phenyl group.
- The lack of a methoxy group may diminish hydrogen-bonding capacity .
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-Methoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetamide (CAS 303026-05-3)
- Structural Differences: A 4-methoxybenzylidene group replaces the sulfonylimino moiety, and the acetamide is attached to a 2-hydroxyphenyl group.
Substituted Acetamide Derivatives
2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13b)
- Structural Differences: A cyano-hydrazinylidene core replaces the thiazolidinone ring, with a 4-sulfamoylphenyl acetamide.
- The sulfamoyl group may improve solubility .
N-(4-(1-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1H-Benzo[d]Imidazol-2-Yl)Phenyl)Acetamide (36)
Key Analog Syntheses
- : Coupling of cyanoacetanilides with diazonium salts under cold conditions yields hydrazone-linked acetamides.
- : Thiazolidinedione derivatives are synthesized via Knoevenagel condensation, highlighting the role of methoxy groups in stabilizing intermediates.
Antimicrobial Activity
- The 4-methoxyphenyl acetamide moiety in the target compound is structurally similar to N-(4-methoxyphenyl)acetamide (), which exhibits antimicrobial properties. The sulfonylimino group may further enhance activity by increasing membrane permeability .
Metabolic Stability
Anti-Inflammatory Potential
- Thiazolidinones with allyl substituents (e.g., ) have shown anti-inflammatory effects, suggesting the target compound may share this activity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide, commonly referred to as the compound , belongs to a class of thiazolidinone derivatives that exhibit a range of biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical research.
- Molecular Formula : C22H23N3O5S2
- Molecular Weight : 473.57 g/mol
- CAS Number : 620568-30-1
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of thiazolidinone derivatives with various substituents. The structure has been characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, revealing intramolecular hydrogen bonding and specific dihedral angles between phenyl rings that influence its biological activity .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other strains .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Example A | Salmonella typhi | Moderate to Strong |
| Example B | Bacillus subtilis | Moderate to Strong |
| Example C | Other strains | Weak to Moderate |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it inhibits pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases .
Anticancer Activity
Compounds with similar structural features have shown promise in anticancer research. The thiazolidinone scaffold is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicate strong inhibitory activity against these enzymes, which is significant for developing treatments for diseases like Alzheimer's and urinary infections .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of synthesized thiazolidinones against several bacterial strains. The results highlighted the effectiveness of the target compound in inhibiting bacterial growth, particularly in resistant strains.
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory mechanisms of similar compounds, demonstrating their ability to reduce inflammation markers in cell cultures. The findings suggest potential applications in chronic inflammatory conditions.
- Anticancer Screening : Research evaluating the anticancer properties of thiazolidinone derivatives reported promising results in vitro, showing the ability to inhibit proliferation in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
